REACTION_SMILES
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[CH3:16][I:17].[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:11][CH2:12][CH:13]=[CH2:14])[cH:7][c:8]([OH:10])[cH:9]1)=[O:15].[K+:18].[K+:19].[O-:20][C:21]([O-:22])=[O:23].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:11][CH2:12][CH:13]=[CH2:14])[cH:7][c:8]([O:10][CH3:21])[cH:9]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1cc(O)cc(C(=O)OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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C=CCOc1cc(OC)cc(C(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |